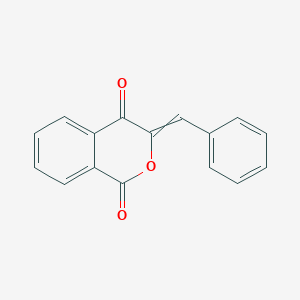
3-Benzylideneisochroman-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylideneisochroman-1,4-dione is a heterocyclic organic compound with the molecular formula C16H10O3. It is characterized by a benzylidene group attached to an isochromene-1,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylideneisochroman-1,4-dione typically involves the Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids. The general procedure includes the use of ethyl alcohol as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature for about 12 hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar dehydrogenation techniques with appropriate scaling of reagents and reaction conditions.
化学反应分析
Types of Reactions
3-Benzylideneisochroman-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzylidene group or the isochromene core.
Substitution: Substitution reactions can occur at the benzylidene group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve standard laboratory temperatures and pressures, with specific solvents chosen based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
3-Benzylideneisochroman-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
作用机制
The mechanism of action of 3-Benzylideneisochroman-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antiviral activity could involve the inhibition of viral replication or the binding to viral proteins .
相似化合物的比较
Similar Compounds
- 3-Benzylideneisochroman-1,4-dione
- 3,5-Dimethyl-1-benzofuran-2-carboxylic acid
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Uniqueness
This compound stands out due to its unique benzylidene group attached to the isochromene-1,4-dione core.
生物活性
3-Benzylideneisochroman-1,4-dione, also known as 3-benzylidene-1,4-isochromanedione, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H10O3. The compound features an isochroman backbone with a benzylidene substituent at the 3-position. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to exert its effects by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
Pharmacokinetic Properties
Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In silico modeling suggests favorable characteristics:
- Absorption : High gastrointestinal absorption predicted.
- Distribution : Moderate volume of distribution.
- Metabolism : Metabolized primarily in the liver.
- Excretion : Primarily excreted via urine.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound showed synergistic effects when combined with conventional antibiotics like ampicillin. This combination therapy resulted in reduced MIC values compared to individual treatments.
Case Study 2: Anticancer Effects in Vivo
In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
属性
IUPAC Name |
3-benzylideneisochromene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIWVMRMBVNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














